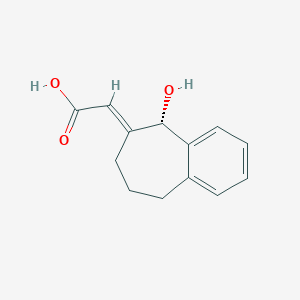

NCS-382

Beschreibung

Eigenschaften

Molekularformel |

C13H14O3 |

|---|---|

Molekulargewicht |

218.25 g/mol |

IUPAC-Name |

(2E)-2-[(5S)-5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene]acetic acid |

InChI |

InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15)/b10-8+/t13-/m0/s1 |

InChI-Schlüssel |

UADPGHINQMWEAG-FROQITRMSA-N |

Isomerische SMILES |

C1CC2=CC=CC=C2[C@H](/C(=C/C(=O)O)/C1)O |

Kanonische SMILES |

C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O |

Synonyme |

6,7,8,9-tetrahydro-5-(H)-benzocycloheptene-5-ol-4-ylideneacetic acid NCS 382 NCS 382 85 NCS 38285 NCS-382 NCS-38285 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Evolving Mechanism of Action of NCS-382: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCS-382, or (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, is a synthetic compound structurally related to the endogenous neurotransmitter γ-hydroxybutyric acid (GHB). Initially characterized as a selective antagonist of the putative GHB receptor, the pharmacological profile of this compound has revealed a more complex and nuanced mechanism of action. This technical guide provides an in-depth overview of the current understanding of this compound's molecular interactions, drawing upon key experimental findings. It aims to serve as a comprehensive resource for researchers in neuroscience and drug development.

Core Mechanism of Action: From GHB Receptor Antagonist to CaMKIIα Ligand

The scientific consensus on the primary mechanism of action of this compound has evolved. While initially hailed as a selective antagonist at high-affinity GHB binding sites, a body of evidence now points to the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain as a key molecular target.[2][3]

The Controversy of GHB Receptor Antagonism

Numerous early studies investigated this compound's ability to counteract the physiological and behavioral effects of GHB. While some electrophysiological studies demonstrated that this compound could block the excitatory effects of low-dose GHB,[4] many behavioral studies reported a failure of this compound to antagonize GHB-induced sedation, locomotor inhibition, and other central nervous system depressant effects.[1][5][6] In some instances, this compound was even observed to produce effects similar to or potentiate the actions of GHB.[5][6]

Furthermore, some antagonist effects of this compound against GHB were only observed when GABA-B receptors were pharmacologically blocked, suggesting an indirect modulatory role rather than direct competitive antagonism at a single "GHB receptor."[5] It is now widely accepted that many of the sedative and hypnotic effects of GHB are mediated through its weak agonism at the GABA-B receptor.[7] While some reports state this compound has no affinity for GABA-A or GABA-B receptors,[5] its complex in vivo effects have led to the hypothesis of an indirect interaction with GABAergic systems.

The Emergence of CaMKIIα as a High-Affinity Target

Recent research has identified the hub domain of CaMKIIα as a high-affinity binding site for both GHB and this compound.[2][8][9] This finding provides a more precise molecular anchor for understanding the actions of this compound. Competition binding assays have demonstrated that this compound exhibits a significantly higher affinity for the CaMKIIα hub domain than GHB itself.[10]

The interaction of this compound with the CaMKIIα hub domain appears to stabilize the protein complex.[8][10][11] The downstream functional consequences of this interaction are an active area of investigation, with potential implications for synaptic plasticity, neuronal survival, and the therapeutic effects observed in models of certain neurological disorders.[9][12]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound across various experimental paradigms.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| CaMKIIα hub domain | 0.34 µM | Rat cortical homogenates | [10] |

| Inhibitory Concentration (IC50) | |||

| GHB Receptor (Striatum) | 134.1 nM | Rat | |

| GHB Receptor (Hippocampus) | 201.3 nM | Rat | |

| Permeability | |||

| MDCK cells (25 µM) | 7.6 ± 1.7 x 10⁻⁶ cm/s | In vitro | |

| MDCK cells (50 µM) | 1.4 ± 0.2 x 10⁻⁶ cm/s | In vitro | |

| MDCK cells (100 µM) | 1.9 ± 0.2 x 10⁻⁶ cm/s | In vitro | |

| Comparative Binding Affinity | |||

| GHB at CaMKIIα hub domain | 4.3 µM | Rat cortical homogenates | [10] |

Signaling Pathways and Experimental Workflows

CaMKIIα Signaling Pathway

The binding of this compound to the CaMKIIα hub domain is thought to influence the complex signaling cascade regulated by this crucial kinase. CaMKIIα is involved in a multitude of neuronal processes, including synaptic plasticity, learning, and memory.[13][14][15] Its activity is tightly regulated by calcium/calmodulin binding and autophosphorylation.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of this compound is through a competitive radioligand binding assay using [3H]this compound.[16][17][18]

Detailed Experimental Protocols

[3H]this compound Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the this compound binding site (e.g., on CaMKIIα) in rat brain tissue.

Materials:

-

Rat brain tissue (e.g., cerebral cortex)

-

[3H]this compound (specific activity ~50-80 Ci/mmol)

-

Unlabeled this compound

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and cocktail

-

Homogenizer, centrifuge, filtration apparatus, scintillation counter

Protocol:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in 10 volumes of ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 10 µM unlabeled this compound (for non-specific binding) or varying concentrations of test compound.

-

50 µL of [3H]this compound (final concentration ~2-5 nM).

-

100 µL of the membrane preparation.

-

-

Incubate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the incubation by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19][20][21]

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on neuronal membrane properties and synaptic currents.

Materials:

-

Cultured neurons or acute brain slices

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

-

Borosilicate glass capillaries for patch pipettes

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.

-

This compound and other pharmacological agents.

Protocol:

-

Preparation:

-

Prepare acute brain slices (e.g., hippocampal or cortical, 300 µm thick) in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 mL/min.

-

-

Patching:

-

Fabricate patch pipettes with a resistance of 3-6 MΩ when filled with intracellular solution.

-

Under visual guidance (e.g., DIC microscopy), approach a neuron in the slice with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

-

Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Recording:

-

In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) or at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).

-

In current-clamp mode, inject current to measure the resting membrane potential and firing properties of the neuron.

-

After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound at the desired concentration.

-

Record the changes in synaptic currents or firing properties in the presence of this compound.

-

-

Data Analysis:

Locomotor Activity in Mice

Objective: To assess the effect of this compound on spontaneous locomotor activity.

Materials:

-

Adult male mice (e.g., C57BL/6)

-

Open-field arena equipped with infrared beams or a video tracking system

-

This compound solution for injection (e.g., dissolved in saline)

-

Vehicle control (e.g., saline)

Protocol:

-

Habituation:

-

Habituate the mice to the experimental room for at least 1 hour before testing.

-

Habituate the mice to the open-field arena for 30-60 minutes on the day before the experiment.

-

-

Administration:

-

Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

-

Testing:

-

Immediately after injection, place the mouse in the center of the open-field arena.

-

Record locomotor activity for a period of 30-60 minutes.

-

-

Data Analysis:

Therapeutic Implications in Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD)

SSADH deficiency is a rare metabolic disorder characterized by the accumulation of GABA and GHB.[32][33][34] In a mouse model of SSADH deficiency, treatment with this compound has been shown to significantly extend lifespan.[2][35][36] This therapeutic effect is thought to be mediated by the antagonism of the pathological effects of chronically elevated GHB levels, likely through its interaction with CaMKIIα.[33] These findings highlight the potential of targeting the GHB/CaMKIIα system for the treatment of this and potentially other neurological disorders involving altered GABA and GHB metabolism.[33]

Conclusion

The mechanism of action of this compound is more intricate than initially proposed. While its role as a universal GHB receptor antagonist is questionable, its identification as a high-affinity ligand for the CaMKIIα hub domain has provided a significant advancement in our understanding of its pharmacological effects. This interaction likely underlies its observed efficacy in preclinical models of SSADH deficiency and opens new avenues for therapeutic development. Future research should continue to dissect the downstream consequences of this compound binding to CaMKIIα and further clarify its complex interplay with GABAergic and other neurotransmitter systems. This in-depth knowledge is crucial for the rational design of novel therapeutics targeting these pathways.

References

- 1. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro modeling of experimental succinic semialdehyde dehydrogenase deficiency (SSADHD) using brain-derived neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of gamma-hydroxybutyrate and its antagonist this compound on spontaneous cell firing in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Concentration-Effect Relationships for the Drug of Abuse γ-Hydroxybutyric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Calcium/calmodulin-dependent protein kinase type II subunit alpha - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Physiological and Pathological Roles of CaMKII-PP1 Signaling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative autoradiographic analysis of the new radioligand [(3)H](2E)-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][7]annulen-6-ylidene) ethanoic acid ([(3)H]this compound) at gamma-hydroxybutyric acid (GHB) binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel cyclic gamma-hydroxybutyrate (GHB) analogs with high affinity and stereoselectivity of binding to GHB sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. researchgate.net [researchgate.net]

- 21. biophysics-reports.org [biophysics-reports.org]

- 22. Whole Cell Patch Clamp Protocol [protocols.io]

- 23. docs.axolbio.com [docs.axolbio.com]

- 24. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 26. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Accurate locomotor activity profiles of group-housed mice derived from home cage monitoring data [frontiersin.org]

- 28. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]

- 31. Continuous locomotor activity monitoring to assess animal welfare following intracranial surgery in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Murine succinate semialdehyde dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Toxicologic/Transport Properties of this compound, a γ-Hydroxybutyrate (GHB) Receptor Ligand, in Neuronal and Epithelial Cells: Therapeutic Implications for SSADH Deficiency, a GABA Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 34. ssadh.net [ssadh.net]

- 35. Therapeutic intervention in mice deficient for succinate semialdehyde dehydrogenase (gamma-hydroxybutyric aciduria) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Thirty Years Beyond Discovery—Clinical Trials in Succinic Semialdehyde Dehydrogenase Deficiency, a Disorder of GABA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology and Toxicology of NCS-382

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCS-382, or 6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid, is a synthetic compound originally developed as a selective antagonist for the high-affinity gamma-hydroxybutyrate (GHB) receptor. Emerging research has redefined its primary target, identifying the alpha isoform of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα) as the high-affinity binding site for this compound and other GHB analogs. This technical guide provides a comprehensive overview of the pharmacological and toxicological profile of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Pharmacology

Mechanism of Action

Initially characterized as a GHB receptor antagonist, recent evidence has established that this compound exerts its effects through direct interaction with the hub domain of CaMKIIα.[1][2] This interaction leads to the stabilization of the CaMKIIα hub oligomer, a key event that modulates the kinase's activity and downstream signaling cascades.[1][2] While this compound was designed as a structural analog of GHB, it does not interfere with GABAA or GABAB receptors, nor is it metabolized to GABA.[3] Some electrophysiological effects of GHB are blocked by this compound, suggesting a complex interplay in their signaling pathways.[4]

Pharmacodynamics

This compound has demonstrated a range of pharmacodynamic effects in preclinical studies, including anti-sedative and anticonvulsant properties. It has been shown to block the discriminative stimulus effects of GHB in animal models.[5] The binding of this compound to its target is stereoselective.

Quantitative Pharmacological Data

The following table summarizes the key quantitative pharmacological parameters of this compound from various in vitro studies.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| CaMKIIα hub domain | 0.34 µM | Rat Cortical Homogenates | [1] |

| IC50 | |||

| GHB Receptor (Striatum) | 134.1 nM | Rat | |

| GHB Receptor (Hippocampus) | 201.3 nM | Rat | |

| Metabolic Parameters (Km) | |||

| Dehydrogenation Pathway | 29.5 ± 10.0 µM | Mouse Liver Microsomes | [6] |

| Dehydrogenation Pathway | 12.7 ± 4.8 µM | Human Liver Microsomes | [6] |

| Glucuronidation Pathway | >100 µM | Mouse & Human Liver Microsomes | [6] |

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetic studies in mice following single intraperitoneal (i.p.) administration have shown that this compound is readily absorbed.[6][7] The compound exhibits preferential distribution to the liver.[7] The two primary metabolic pathways identified are dehydrogenation and glucuronidation.[6]

Quantitative Pharmacokinetic Data in Mice

The tables below present the pharmacokinetic parameters of this compound in various tissues of mice after a single intraperitoneal injection.[7]

Serum Pharmacokinetics

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | Half-life (hr) |

| 100 | 10.4 ± 2.1 | 0.25 | 0.3 |

| 300 | 45.8 ± 9.2 | 0.5 | 0.4 |

| 500 | 88.7 ± 15.1 | 0.5 | 0.5 |

Brain Pharmacokinetics

| Dose (mg/kg) | Cmax (µg/g) | Tmax (hr) | Half-life (hr) |

| 100 | 2.6 ± 0.5 | 0.5 | 1.8 |

| 300 | 12.1 ± 2.4 | 1.0 | 1.2 |

| 500 | 25.4 ± 4.3 | 1.0 | 0.9 |

Liver Pharmacokinetics

| Dose (mg/kg) | Cmax (µg/g) | Tmax (hr) | Half-life (hr) |

| 100 | 78.9 ± 14.2 | 0.25 | 0.3 |

| 300 | 289.6 ± 52.1 | 0.5 | 0.4 |

| 500 | 543.2 ± 92.3 | 0.5 | 0.5 |

Kidney Pharmacokinetics

| Dose (mg/kg) | Cmax (µg/g) | Tmax (hr) | Half-life (hr) |

| 100 | 0.9 ± 0.2 | 0.5 | 0.6 |

| 300 | 4.9 ± 0.9 | 1.0 | 0.8 |

| 500 | 11.2 ± 2.0 | 1.0 | 0.7 |

Toxicology

In vitro toxicological evaluations of this compound have been conducted to assess its safety profile. Studies using human liver-derived HepG2 cells and primary human hepatocytes have indicated a low probability of cellular toxicity.[8] At concentrations up to 1 mM, this compound showed minimal evidence of pharmacotoxicity across a range of cellular parameters, including viability, oxidative stress, apoptosis, and ATP production.[8] Furthermore, at a concentration of 0.5 mM, this compound did not inhibit major microsomal cytochrome P450 (CYP) enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) and had minimal potential for activating xenobiotic nuclear receptors.[4]

Experimental Protocols

[3H]this compound Competition Binding Assay

This protocol describes a method for determining the binding affinity of test compounds for the this compound binding site (CaMKIIα hub domain) using a radioligand competition assay.

Materials:

-

[3H]this compound (radioligand)

-

Rat cortical tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Test compounds

-

Non-specific binding determinator (e.g., unlabeled GHB or this compound at a high concentration)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh homogenization buffer and resuspend in the same buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Membrane preparation

-

[3H]this compound at a fixed concentration (typically at or below its Kd)

-

Varying concentrations of the test compound or vehicle.

-

For non-specific binding wells, add a high concentration of unlabeled GHB or this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a single-dose pharmacokinetic study of this compound in mice following intraperitoneal administration.

Materials:

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

Male C57BL/6J mice

-

Syringes and needles for i.p. injection

-

Blood collection tubes (e.g., EDTA-coated)

-

Surgical tools for tissue collection

-

Homogenizer

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Animal Dosing: Acclimatize mice for at least one week before the experiment. Administer a single intraperitoneal injection of this compound at the desired dose (e.g., 100, 300, or 500 mg/kg).

-

Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, collect blood samples via cardiac puncture or another appropriate method. Euthanize the animals and harvest tissues of interest (e.g., brain, liver, kidney).

-

Sample Processing: Centrifuge the blood samples to obtain plasma. Homogenize the tissue samples in an appropriate buffer.

-

Bioanalysis: Extract this compound from plasma and tissue homogenates using a suitable method (e.g., protein precipitation or liquid-liquid extraction). Analyze the concentration of this compound in the extracts using a validated HPLC-MS/MS method.

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC using non-compartmental analysis software.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of this compound on the viability of HepG2 cells.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound binds to the CaMKIIα hub domain, leading to its stabilization and modulation of downstream signaling.

Caption: Workflow for an in vivo pharmacokinetic study of this compound in mice.

Caption: Workflow for an in vitro cytotoxicity assessment of this compound.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pa2online.org [pa2online.org]

- 5. reframeDB [reframedb.org]

- 6. A pharmacokinetic evaluation and metabolite identification of the GHB receptor antagonist this compound in mouse informs novel therapeutic strategies for the treatment of GHB intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A pharmacokinetic evaluation and metabolite identification of the GHB receptor antagonist NCS‐382 in mouse informs novel therapeutic strategies for the treatment of GHB intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicologic/Transport Properties of this compound, a γ-Hydroxybutyrate (GHB) Receptor Ligand, in Neuronal and Epithelial Cells: Therapeutic Implications for SSADH Deficiency, a GABA Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]

NCS-382: A Ligand of the GHB Receptor and CaMKIIα Hub Domain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCS-382 (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid) is a semi-rigid structural analog of the endogenous neurotransmitter γ-hydroxybutyric acid (GHB). Historically investigated as a selective antagonist for the high-affinity GHB receptor, the pharmacological profile of this compound is complex and a subject of ongoing research. While it demonstrates high affinity for GHB binding sites, its functional activity as a pure antagonist is debated, with some studies indicating partial agonist or even GHB-potentiating effects. More recent discoveries have identified the α-isoform of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα) as a high-affinity molecular target of this compound, offering a new perspective on its mechanism of action. This document provides a comprehensive technical overview of this compound, summarizing its binding affinities, detailing key experimental protocols, and visualizing its complex pharmacology and associated signaling pathways.

Pharmacological Profile and Binding Affinities

This compound is a stereoselective ligand for GHB binding sites, with the R-enantiomer displaying higher affinity.[1][2] However, its functional effect at these sites is not straightforward. While some electrophysiological and behavioral studies have shown that this compound can antagonize certain effects of GHB, particularly at low doses, other studies report a failure to block GHB-induced sedation and motor impairment.[3][4][5][6][7] In some paradigms, this compound has even been observed to produce effects similar to GHB or to enhance its actions.[2] It is important to note that this compound does not exhibit affinity for GABAA or GABAB receptors.[2]

A significant breakthrough in understanding the molecular targets of this compound was the identification of the hub domain of CaMKIIα as a high-affinity binding site.[8] This interaction is believed to stabilize the CaMKIIα hub, which may underlie the neuroprotective effects observed with some GHB analogs.[9][10]

Quantitative Binding Data

| Ligand | Target | Preparation | Radioligand | Ki (µM) | Reference |

| This compound | CaMKIIα Hub Domain | Rat Cortical Homogenates | [3H]this compound | 0.340 | [8] |

| GHB | CaMKIIα Hub Domain | Rat Cortical Homogenates | [3H]this compound | 4.3 | [8] |

| This compound | GHB Binding Sites | Rat Brain Homogenate | [3H]GHB or [3H]this compound | Nanomolar range | [11] |

Experimental Protocols

Radioligand Binding Assay for GHB Receptors

This protocol is adapted from studies characterizing [3H]this compound binding to rat brain homogenates.[4]

a) Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [3H]this compound

-

Non-specific binding control: unlabeled GHB (1 mM) or this compound (100 µM)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

b) Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. Resuspend the final pellet in binding buffer.

-

Binding Reaction: In a final volume of 250 µL, combine the membrane preparation, [3H]this compound (at a concentration near its Kd, e.g., 10-20 nM), and either buffer (for total binding) or a saturating concentration of unlabeled GHB or this compound (for non-specific binding). For competition assays, include varying concentrations of the test compound.

-

Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine (B1211576) Release

This protocol is a generalized procedure based on studies examining the effects of GHB and its antagonists on striatal dopamine release.[12][13]

a) Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4

-

GHB and this compound solutions for administration

-

Fraction collector

-

HPLC system with electrochemical detection for dopamine analysis

b) Procedure:

-

Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum). Allow the animal to recover from surgery.

-

Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to determine the basal extracellular dopamine concentration.

-

Drug Administration: Administer GHB and/or this compound via the appropriate route (e.g., intraperitoneal injection or through the microdialysis probe).

-

Sample Collection: Continue collecting dialysate samples at regular intervals following drug administration.

-

Analysis: Analyze the dopamine content in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the dopamine concentrations in each post-drug sample as a percentage of the average baseline concentration.

In Vitro Toxicology Assays

This protocol is based on the toxicological evaluation of this compound in cell lines.[14]

a) Materials:

-

HepG2 or primary hepatocyte cells

-

Cell culture medium and supplements

-

This compound stock solution

-

Assay kits for:

-

Cell viability (e.g., MTT or neutral red uptake)

-

Oxidative stress (e.g., measurement of reactive oxygen species)

-

Apoptosis (e.g., caspase activity assays)

-

ATP production

-

-

Multi-well plates

-

Plate reader

b) Procedure:

-

Cell Culture: Culture HepG2 cells or primary hepatocytes in multi-well plates until they reach the desired confluency.

-

Drug Exposure: Treat the cells with various concentrations of this compound (e.g., up to 0.5 mM) for a defined period (e.g., 24-48 hours). Include appropriate vehicle controls.

-

Assay Performance: Following the incubation period, perform the respective assays for viability, oxidative stress, apoptosis, and ATP production according to the manufacturer's instructions.

-

Data Acquisition: Measure the output of each assay using a plate reader (e.g., absorbance or fluorescence).

-

Data Analysis: Normalize the data to the vehicle-treated control group and express the results as a percentage of control. Determine the concentration-response relationships for any observed toxic effects.

Signaling Pathways and Mechanisms of Action

GHB Receptor Signaling

The high-affinity GHB receptor is a G-protein coupled receptor (GPCR), likely coupled to an inhibitory G-protein (Gi/o).[3] Activation of the GHB receptor by GHB has been shown to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This effect is observed in presynaptic terminals and is blocked by this compound, but not by GABAB receptor antagonists.[3] The downstream consequences of this signaling pathway are still being fully elucidated but are thought to modulate neurotransmitter release.

References

- 1. An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for a G protein-coupled gamma-hydroxybutyric acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel cyclic gamma-hydroxybutyrate (GHB) analogs with high affinity and stereoselectivity of binding to GHB sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Ligand-induced CaMKIIα hub Trp403 flip, hub domain stacking, and modulation of kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Extracellular events induced by gamma-hydroxybutyrate in striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of gamma-hydroxybutyrate on central dopamine release in vivo. A microdialysis study in awake and anesthetized animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro toxicological evaluation of this compound, a high-affinity antagonist of γ-hydroxybutyrate (GHB) binding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of NCS-382 with the GABAergic System

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCS-382 (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid) is a semi-rigid structural analog of gamma-hydroxybutyric acid (GHB).[1][2] Historically, it has been positioned as the primary selective antagonist for the high-affinity GHB binding site.[1][2][3] GHB itself is a complex neurotransmitter and neuromodulator, acting as a weak agonist at the GABA-B receptor and a potent agonist at its own specific, high-affinity receptor sites.[1][2] The pharmacological profile of this compound is, however, far from straightforward. While it demonstrates high affinity for GHB binding sites, its functional effects in vivo and in vitro have led to significant debate regarding its mechanism of action.[1] A substantial body of evidence suggests that its interactions with the GABAergic system may be indirect, and its classification as a simple competitive antagonist at the GHB receptor is likely an oversimplification.[1][2] This document provides a comprehensive technical overview of the experimental data surrounding this compound, its complex pharmacology, and its relationship with the GABAergic system.

Data Presentation: Quantitative and Qualitative Findings

The pharmacological characterization of this compound has been undertaken across binding, electrophysiological, and behavioral assays. The results are often contradictory, pointing to a complex mechanism of action.

Binding Affinity and Receptor Interaction

Binding studies have consistently shown that this compound is a high-affinity, stereoselective ligand for GHB binding sites.[1][2] However, it displays no direct affinity for GABA-A or GABA-B receptors.[1][2][4] More recently, Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) has been identified as a specific high-affinity binding target for this compound.[5][6]

| Parameter | Receptor/Target | Preparation | Value | Reference Ligand | Source |

| IC₅₀ | GHB Receptor | Rat Striatum Membranes | 134.1 nM | - | [7] |

| IC₅₀ | GHB Receptor | Rat Hippocampus Membranes | 201.3 nM | - | [7] |

| Kᵢ | CaMKIIα | Rat Cortical Homogenates | 0.34 µM | [³H]this compound | [5] |

| Affinity | GABA-A Receptor | Rat Brain Homogenates | No Affinity | - | [1][2][4] |

| Affinity | GABA-B Receptor | Rat Brain Homogenates | No Affinity (up to 1 mM) | [³H]baclofen | [1][2][4] |

Table 1: Summary of this compound Binding Affinities.

Behavioral Pharmacology

The antagonistic properties of this compound in behavioral paradigms are highly variable and context-dependent. While some studies demonstrate a clear blockade of GHB-induced effects, many others fail to show antagonism and, in some cases, report GHB-like agonist effects or potentiation of GHB's actions.[1][8]

| Behavioral Model | Species | Effect of GHB | Effect of this compound Alone | Effect of this compound + GHB | Conclusion | Source |

| Drug Discrimination | Rats | GHB-appropriate responding | Partial GHB-appropriate responding | Dose-dependent blockade of GHB discrimination | Antagonism at GHB receptor | [9][10] |

| Locomotor Activity | Mice | Dose-dependent reduction | No significant effect | Generally not reversed | Failure to antagonize | [8][11] |

| Operant Behavior | Mice | Reduced rates of behavior | No significant effect | Generally not reversed | Failure to antagonize | [8] |

| Sedation/Catalepsy | Rats | Induces sedation/catalepsy | - | Dose-dependent reduction of sedation | Antagonism at GHB receptor | [3] |

| Forced Swim Test | Mice | Increased immobility | - | Reduced immobility time | Anti-sedative activity | [7] |

| Seizure Models | Mice/Rats | - | Anticonvulsant effects | - | Anticonvulsant activity | [7][12] |

Table 2: Summary of Key Behavioral Studies on this compound.

Signaling Pathways and Mechanisms of Action

The conflicting data has led to several proposed mechanisms for this compound's action. These include direct antagonism at a specific GHB receptor, indirect modulation of GABA-B receptor function, and interaction with newly identified targets like CaMKIIα.

Proposed Mechanism 1: Direct GHB Receptor Antagonism

The simplest model posits that this compound acts as a direct competitive antagonist at a distinct GHB receptor, thereby blocking the effects of exogenous GHB. This is supported by some behavioral studies, such as drug discrimination and catalepsy models.[3][9]

Caption: Direct antagonism of the GHB receptor by this compound.

Proposed Mechanism 2: Indirect GABA-B Receptor Modulation

A significant body of evidence suggests that many of GHB's sedative and behavioral effects are mediated not by a specific GHB receptor, but through its action as a weak agonist at the GABA-B receptor.[2] Re-evaluation of the literature suggests that the antagonistic effects of this compound could be due to an indirect action at GABA-B receptors.[1] For instance, the only in vitro electrophysiological action of GHB antagonized by this compound required a prior blockade of GABA-B receptors, suggesting a complex interplay between these systems.[1]

Caption: Indirect modulation of GABA-B receptor function by this compound.

Proposed Mechanism 3: CaMKIIα Hub Domain Interaction

Recent discoveries have identified the hub domain of CaMKIIα as a high-affinity binding site for GHB and this compound.[5][6] this compound binds with ten-fold higher affinity than GHB.[5] This interaction stabilizes the CaMKIIα hub oligomer. Since CaMKIIα is a critical enzyme in synaptic plasticity and neurotransmitter receptor phosphorylation, this interaction represents a novel, non-GABAergic mechanism that could explain some of this compound's complex neuropharmacological effects.

Caption: this compound binding and stabilization of the CaMKIIα hub domain.

Experimental Protocols

Detailed methodologies are crucial for interpreting the varied results reported in the literature. Below are outlines of key experimental protocols used to study this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for specific receptors.

Objective: To quantify the affinity (Kᵢ or IC₅₀) of this compound for GHB binding sites and its lack of affinity for GABA-B sites.

Methodology:

-

Tissue Preparation: Rat brain regions (e.g., cortex, hippocampus) are homogenized in a buffered solution.

-

Incubation: The homogenate is incubated with a specific radioligand (e.g., [³H]this compound or [³H]GHB for GHB sites; [³H]baclofen for GABA-B sites) and varying concentrations of this compound (the competitor).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition curves are generated, and IC₅₀ values are calculated. Kᵢ values are then derived using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Electrophysiology

This protocol assesses the effect of this compound on the spontaneous firing rate of neurons in vivo.

Objective: To determine if this compound can antagonize the electrophysiological effects of GHB on neuronal activity.

Methodology:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into a target brain region (e.g., prefrontal cortex, ventral tegmental area).

-

Drug Administration: A multi-barreled micropipette is attached to the recording electrode for microiontophoretic application of drugs (GHB, this compound) directly onto the neuron being recorded.

-

Recording: The spontaneous firing rate (action potentials) of a single neuron is recorded before, during, and after drug application.

-

Data Analysis: Changes in firing rate in response to GHB alone are compared with changes during co-application with this compound.

Caption: Workflow for in vivo single-unit electrophysiology.

Drug Discrimination Behavioral Assay

This protocol tests whether an animal can perceive the subjective effects of a drug and whether another compound can block those effects.

Objective: To assess if this compound can block the interoceptive (discriminative) stimulus effects of GHB.

Methodology:

-

Training Phase: Food-deprived rats are trained in a two-lever operant chamber (or a T-maze). On days they receive a GHB injection, a response on one lever (the "drug" lever) is reinforced with food. On days they receive a vehicle (saline) injection, a response on the other lever (the "vehicle" lever) is reinforced.[9]

-

Acquisition: Training continues until rats reliably press the correct lever based on the injection they received.

-

Test Phase: Once the discrimination is acquired, test sessions are conducted. The animal is pre-treated with a dose of the antagonist (this compound) followed by the training dose of the agonist (GHB).[9]

-

Data Collection: The percentage of responses made on the drug-appropriate lever is recorded.

-

Data Analysis: A dose-dependent decrease in responding on the drug lever after this compound pre-treatment indicates antagonism.

Caption: Workflow for a drug discrimination behavioral assay.

Conclusion

The interaction of this compound with the GABAergic system is multifaceted and cannot be described by a single mechanism. While it is a potent and selective ligand for the binding site historically known as the "GHB receptor," its functional output is highly inconsistent with that of a simple, competitive antagonist.[1]

-

Direct vs. Indirect Action: The evidence strongly suggests that many of the observed effects of this compound, particularly its antagonism of certain GHB actions, may be mediated by an indirect modulation of GABA-B receptor signaling rather than direct blockade of a separate GHB receptor.[1][2]

-

Context-Dependent Effects: The failure of this compound to antagonize key behavioral effects of GHB (e.g., locomotor depression) and its ability to sometimes produce GHB-like effects highlight the complexity of its pharmacological profile.[1][8][10]

-

Novel Targets: The discovery of CaMKIIα as a high-affinity target for this compound opens a new avenue for understanding its effects, completely independent of the GABA/GHB receptor systems.[5][6] This interaction could be relevant to its potential therapeutic applications in neurological disorders.

For drug development professionals and researchers, this compound serves as a critical tool compound. However, it should not be considered a selective GHB receptor antagonist.[1] Its use requires careful consideration of its complex pharmacology, including its potential for indirect GABA-B modulation, partial agonist activity, and off-target effects at sites such as CaMKIIα. Future research should focus on elucidating the interplay between these different mechanisms to fully understand its profile and therapeutic potential.

References

- 1. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-sedative and anti-cataleptic properties of this compound, a gamma-hydroxybutyrate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blockade of the discriminative stimulus effects of gamma-hydroxybutyric acid (GHB) by the GHB receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. immune-system-research.com [immune-system-research.com]

An In-Depth Technical Guide to the Binding Affinity of NCS-382 for CaMKIIα

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding characteristics of NCS-382, a selective ligand for the α-isoform of Calmodulin-dependent protein kinase II (CaMKIIα). The following sections detail quantitative binding data, experimental methodologies for affinity determination, and the signaling context of this interaction.

Quantitative Binding Affinity Data

This compound exhibits a notable binding affinity for the hub domain of CaMKIIα. The data compiled from various studies are summarized below, providing key metrics for the assessment of its potency and that of its analogs.

| Compound | Assay Type | Radioligand | Tissue/Cell Type | Kᵢ (μM) | Kₑ (μM) | IC₅₀ (μM) | Reference |

| This compound | Competition Binding | [³H]this compound | Rat Cortical Homogenates | 0.34 | |||

| This compound | Surface Plasmon Resonance | Recombinant CaMKIIα 6x hub | 8.9 | [1] | |||

| Ph-HTBA (1i) | Competition Binding | [³H]this compound | Rat Cortical Homogenates | 0.078 | |||

| Ph-HTBA (1i) | Surface Plasmon Resonance | Recombinant CaMKIIα 6x hub | 0.757 | [1] | |||

| 1b | Competition Binding | [³H]this compound | Rat Cortical Homogenates | 0.050 | [1] | ||

| 1b | Surface Plasmon Resonance | Recombinant CaMKIIα 6x hub | 2.6 | [1] | |||

| GHB | Competition Binding | [³H]this compound | Rat Cortical Homogenates | 4.3 | |||

| This compound Analog 6 | Competition Binding | [³H]this compound | Rat Cortical Homogenates | 0.11 | |||

| This compound Analog 9 | Competition Binding | [³H]this compound | Rat Cortical Homogenates | 0.081 |

Experimental Protocols

The determination of the binding affinity of this compound and its analogs for CaMKIIα has been primarily achieved through radioligand binding assays and surface plasmon resonance.

Radioligand Competition Binding Assay

This assay quantifies the ability of a non-radiolabeled compound (like this compound) to displace a radiolabeled ligand from its target receptor.

1. Preparation of Rat Cortical Homogenates:

-

Frozen rat cortices are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris.

-

The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C.

-

On the day of the assay, the membrane preparation is thawed and resuspended in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay Protocol:

-

The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.

-

To each well, the following are added in order:

-

150 µL of the prepared membrane homogenate (containing a specific amount of protein, e.g., 50-120 µg).

-

50 µL of the competing test compound (e.g., this compound) at various concentrations.

-

50 µL of the radioligand solution (e.g., [³H]this compound or [³H]HOCPCA) at a fixed concentration.

-

-

The plate is incubated for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI). This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.

-

The IC₅₀ value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

1. Immobilization of CaMKIIα:

-

Recombinant CaMKIIα hub domain is immobilized on the surface of a sensor chip.

2. Interaction Analysis:

-

A solution containing the analyte (e.g., this compound) at various concentrations is flowed over the sensor surface.

-

The binding of the analyte to the immobilized CaMKIIα causes a change in the refractive index at the surface, which is detected by the SPR instrument.

3. Data Analysis:

-

The binding response is measured as a function of time (sensorgram).

-

By analyzing the sensorgrams at different analyte concentrations, the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ) can be determined.

Signaling Pathways and Experimental Workflows

CaMKIIα Signaling in Synaptic Plasticity

CaMKIIα is a crucial enzyme in the signaling cascade that underlies synaptic plasticity, particularly long-term potentiation (LTP). The following diagram illustrates the key steps in this pathway and the putative point of modulation by this compound.

Caption: CaMKIIα signaling cascade in LTP and this compound interaction.

Experimental Workflow for Radioligand Competition Binding Assay

The logical flow of the radioligand competition binding assay is depicted in the diagram below.

Caption: Workflow of the radioligand competition binding assay.

References

An In-Depth Technical Guide on the Brain Permeability and Transport of NCS-382

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the brain permeability and transport mechanisms of NCS-382, a significant gamma-hydroxybutyrate (GHB) receptor antagonist and a modulator of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to support further research and development efforts in the field of neuroscience and pharmacology.

Quantitative Data on Brain Permeability and Transport

Table 1: In Vitro Permeability of this compound in MDCK Cells

| Concentration (μM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |

| 25 | 7.6 ± 1.7 |

| 50 | 1.4 ± 0.2 |

| 100 | 1.9 ± 0.2 |

Data suggests a saturable transport process, indicative of carrier-mediated transport.

Table 2: In Vivo Brain Permeability of Ph-HTBA (an this compound Analog) in Mice

| Compound | Kp,uu |

| Ph-HTBA | 0.85 |

The high Kp,uu value for Ph-HTBA strongly suggests that this compound is also likely to have significant brain penetration.[1]

Mechanisms of Blood-Brain Barrier Transport

This compound crosses the blood-brain barrier through a combination of passive diffusion and active transport mechanisms.

-

Passive Diffusion : As a small molecule, this compound is capable of passive diffusion across the lipid membranes of the endothelial cells of the BBB.

-

Active Transport : Evidence strongly points to the involvement of monocarboxylate transporters (MCTs) in the facilitated transport of this compound into the brain. Specifically, MCT1 and MCT4 have been identified as transporters for this compound. This is consistent with the transport mechanisms of its endogenous analog, GHB.

The following diagram illustrates the proposed transport mechanisms of this compound across the blood-brain barrier.

Experimental Protocols

This section outlines the general methodologies for assessing the brain permeability of compounds like this compound, both in vitro and in vivo.

In Vitro Blood-Brain Barrier Permeability Assay

The in vitro BBB permeability of this compound can be assessed using cell-based models, such as Madin-Darby Canine Kidney (MDCK) cells or co-cultures of brain capillary endothelial cells and astrocytes.

Objective: To determine the apparent permeability (Papp) of this compound across a cell monolayer.

Materials:

-

MDCK cell line

-

Transwell inserts (e.g., 0.4 µm pore size)

-

24-well plates

-

Cell culture medium and supplements

-

This compound

-

Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

-

Cell Seeding: Seed MDCK cells onto the apical side of the Transwell inserts at a high density to form a confluent monolayer.

-

Monolayer Integrity Check: After 3-5 days of culture, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low passive permeability (e.g., Lucifer yellow).

-

Permeability Assay:

-

Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add this compound at various concentrations to the apical (donor) chamber.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

-

Simultaneously, collect a sample from the apical chamber at the beginning and end of the experiment to determine the initial and final donor concentrations.

-

-

Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method like LC-MS/MS.

-

Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).

-

A is the surface area of the Transwell membrane.

-

C₀ is the initial concentration of the compound in the donor chamber.

-

The following diagram outlines the workflow for the in vitro permeability assay.

In Vivo Brain Permeability Assessment in Mice

In vivo studies are essential to confirm the brain penetration of a compound under physiological conditions. The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) are key parameters determined from these studies.

Objective: To determine the Kp and Kp,uu of this compound in mice.

Materials:

-

Male C57BL/6 mice

-

This compound formulation for intravenous or intraperitoneal administration

-

Equipment for blood and brain tissue collection

-

Homogenizer

-

Analytical instrumentation (LC-MS/MS)

-

Equilibrium dialysis apparatus (for fu,brain and fu,plasma determination)

Protocol:

-

Compound Administration: Administer this compound to mice at a defined dose and route (e.g., intravenous bolus or infusion).

-

Sample Collection: At a predetermined time point (e.g., corresponding to steady-state or a specific time post-dose), collect blood and brain samples.

-

Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge to obtain plasma.

-

Perfuse the mouse transcardially with saline to remove blood from the brain vasculature.

-

Excise the brain.

-

-

Sample Processing:

-

Homogenize the brain tissue in a suitable buffer.

-

Extract this compound from plasma and brain homogenate samples.

-

-

Concentration Analysis: Determine the total concentration of this compound in plasma (C_p) and brain homogenate (C_brain) using LC-MS/MS.

-

Determination of Unbound Fractions:

-

Determine the fraction of unbound this compound in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.

-

-

Calculation of Kp and Kp,uu:

-

Kp = C_brain / C_p

-

Kp,uu = (C_brain * fu,brain) / (C_p * fu,plasma)

-

The following diagram illustrates the workflow for the in vivo brain permeability study.

Interaction with CaMKIIα Signaling Pathway

This compound is a known modulator of CaMKIIα, a key protein kinase involved in synaptic plasticity and neurotransmission. It exerts its effect by binding to the hub domain of the CaMKIIα holoenzyme.

Mechanism of Action:

-

This compound binds to a specific pocket within the hub domain of CaMKIIα.

-

This binding stabilizes the oligomeric structure of the hub domain.

-

The stabilization of the hub domain is thought to allosterically modulate the kinase activity of CaMKIIα, although the precise downstream functional consequences are still under active investigation.

The following diagram illustrates the interaction of this compound with the CaMKIIα hub domain.

Conclusion

This compound is a brain-penetrant molecule that utilizes both passive diffusion and active transport via MCT1 and MCT4 to cross the blood-brain barrier. While in vivo data for this compound is limited, studies on its analog Ph-HTBA (Kp,uu = 0.85) provide strong evidence for its significant CNS exposure.[1] The methodologies outlined in this guide provide a framework for the continued investigation of this compound and similar compounds. Its interaction with the CaMKIIα hub domain presents a promising avenue for therapeutic intervention in various neurological disorders. Further research is warranted to fully elucidate the downstream consequences of this interaction and to obtain definitive in vivo brain permeability data for this compound.

References

Foundational Research on NCS-382 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially characterized as a putative antagonist of the γ-hydroxybutyric acid (GHB) receptor, NCS-382 has emerged as a valuable chemical scaffold for the development of modulators targeting the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα).[1][2] While its role as a selective GHB receptor antagonist has been a subject of debate, recent foundational research has pivoted towards its significant, high-affinity interaction with the hub domain of CaMKIIα, a crucial regulator of calcium signaling in the central nervous system.[1][3][4][5]

This technical guide provides an in-depth overview of the core foundational research on this compound and its analogs, focusing on their synthesis, pharmacological evaluation, and mechanism of action related to CaMKIIα modulation. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the binding affinities and thermal stabilization effects of this compound and its key analogs on the CaMKIIα hub domain.

Table 1: Binding Affinities of this compound and Analogs for the CaMKIIα Hub Domain

| Compound | Ki (μM) | Description |

| γ-hydroxybutyric acid (GHB) | 4.3 | Endogenous neuromodulator.[3][4] |

| This compound | 0.340 | Parent compound, selective for CaMKIIα hub domain.[3][4] |

| Ph-HTBA (1i) | 0.078 | A 2-phenyl analog of this compound with enhanced affinity.[4][6][7] |

| 2-fluoro-NCS-382 (Compound 6) | 0.11 | A fluorinated analog with improved affinity.[4] |

| Fluorinated Ph-HTBA analog (Compound 9) | 0.081 | A fluorinated Ph-HTBA analog with improved affinity.[4] |

Table 2: Thermal Stabilization of the CaMKIIα Hub Domain by this compound and Analogs

| Compound | Maximum ΔTm (°C) | Description |

| This compound | 16.7 | Demonstrates significant, concentration-dependent stabilization.[3] |

| Analog 1b | 17 | Shows a similar stabilizing effect to this compound.[3] |

| Ph-HTBA (1i) | 19 | Exhibits a more pronounced stabilizing effect than this compound.[3] |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of unlabeled compounds (like this compound analogs) by measuring their ability to displace a radiolabeled ligand ([3H]this compound) from its binding site on the CaMKIIα hub domain in rat cortical homogenates.[3][4]

Materials:

-

Rat cortical tissue

-

[3H]this compound (radioligand)

-

Unlabeled this compound analogs (test compounds)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Preparation of Rat Cortical Homogenate:

-

Homogenize rat cortical tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation.

-

Resuspend the final pellet in binding buffer to a specific protein concentration.

-

-

Binding Assay:

-

In test tubes, combine the rat cortical homogenate, a fixed concentration of [3H]this compound, and varying concentrations of the unlabeled test compound.

-

For total binding, omit the unlabeled compound.

-

For non-specific binding, add a high concentration of unlabeled GHB or this compound.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Differential Scanning Fluorimetry (DSF) for Thermal Shift Assay

This biophysical assay is used to assess the stabilizing effect of a ligand on a protein by measuring the change in its melting temperature (Tm).[3]

Materials:

-

Purified CaMKIIα hub protein

-

SYPRO Orange dye

-

This compound or its analogs

-

Buffer solution

-

Real-time PCR instrument

Procedure:

-

Sample Preparation:

-

Prepare a master mix containing the purified CaMKIIα hub protein and SYPRO Orange dye in a suitable buffer.

-

Aliquot the master mix into the wells of a 96-well PCR plate.

-

Add varying concentrations of the test compound (this compound or analogs) to the wells. Include a control with no ligand.

-

-

Thermal Denaturation:

-

Place the PCR plate in a real-time PCR instrument.

-

Apply a thermal ramp, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments.

-

Monitor the fluorescence of the SYPRO Orange dye at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

-

Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein in the absence of the ligand from the Tm in the presence of the ligand. A positive ΔTm indicates ligand-induced stabilization.

-

Visualizations

Signaling Pathway

Caption: CaMKIIα activation pathway and modulation by this compound analogs.

Experimental Workflow

Caption: Workflow for the pharmacological evaluation of this compound analogs.

Conclusion and Future Directions

The foundational research on this compound and its analogs has successfully identified the CaMKIIα hub domain as a key therapeutic target. The development of analogs such as Ph-HTBA with enhanced affinity and brain permeability underscores the potential of this chemical scaffold.[6][7] Future research should focus on further lead optimization to improve selectivity and pharmacokinetic profiles, in vivo efficacy studies in models of neurological disorders like ischemic stroke, and the development of PET tracers for in vivo imaging of CaMKIIα.[4] The detailed methodologies and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of CaMKIIα modulators.

References

- 1. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of NCS-382 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for NCS-382 in mice, including detailed methodologies, data presentation, and visualization of associated signaling pathways.

Introduction

This compound, or 6,7,8,9-tetrahydro-5-[H]-benzocycloheptene-5-ol-4-ylidene acetic acid, is a synthetic analog of gamma-hydroxybutyrate (GHB).[1] It has been investigated for its potential as a GHB receptor antagonist and its interaction with the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain.[2][3] Understanding its in vivo effects is crucial for elucidating its therapeutic potential. These notes provide protocols for preparing this compound for administration and for conducting key behavioral and pharmacokinetic studies in mice.

Quantitative Data Summary

The following tables summarize key quantitative data for in vivo experiments with this compound in mice.

Table 1: Dosage and Administration

| Parameter | Value | Reference |

| Administration Route | Intraperitoneal (i.p.) | [4] |

| Single Dose Range | 100 - 500 mg/kg | [4] |

| Chronic Administration | 300 mg/kg daily for 7 days | [5] |

| Vehicle | Bicarbonate solution, Saline (0.9% NaCl) | [5][6] |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Half-life (serum, i.p.) | 0.3 hours | [7] |

| Metabolism | Hepatic | [7] |

| Metabolic Pathways | Dehydrogenation, Glucuronidation | [7] |

| Transport across BBB | Monocarboxylate Transporters (MCT1, MCT4), Passive Diffusion | [4] |

Experimental Protocols

Preparation of this compound for Injection

Objective: To prepare a sterile solution of this compound suitable for intraperitoneal injection in mice.

Materials:

-

This compound powder

-

Sterile 0.9% sodium chloride (saline) solution[6] or sterile bicarbonate solution[5]

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the mice.

-

In a sterile microcentrifuge tube, weigh the appropriate amount of this compound powder.

-

Add the calculated volume of sterile saline or bicarbonate solution to the tube.

-

Vortex the tube until the this compound is completely dissolved. Gentle heating may be applied if necessary, but the stability of the compound under heat should be verified.

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new sterile tube or directly into the injection syringe to ensure sterility.

-

The solution is now ready for administration. Keep on ice until use.

Functional Observational Battery (FOB)

Objective: To assess the gross functional and behavioral effects of this compound in mice.[8][9]

Procedure:

-

Acclimate mice to the testing room for at least 30 minutes before the experiment.[10]

-

Administer this compound or vehicle control via intraperitoneal injection.

-

At specified time points post-injection (e.g., 1, 6, 24 hours), perform the FOB.[11]

-

The battery should include observations of:[9][10]

-

General Appearance: Posture, gait, grooming, presence of piloerection or exophthalmos.

-